Ctriporin vs. Imcroporin: Five-Fold Superior Anti-MRSA Potency in Standardized Broth Microdilution Assays
Ctriporin inhibits clinical MRSA strains (P1374, P1386) with an MIC of 10 μg/mL, determined by broth microdilution in 96‑well plates at 37 °C with 10⁴–10⁶ CFU/mL inoculum [1]. Under comparable CLSI‑based conditions, imcroporin—a cationic scorpion peptide from Isometrus maculates—exhibits an MIC of 50 μg/mL against MRSA, representing a five‑fold higher concentration required for growth inhibition [2]. This potency advantage is further amplified against penicillin‑resistant S. epidermidis (PRSE), where ctriporin MIC is 10 μg/mL versus imcroporin’s reported inactivity against Gram‑negative and certain Gram‑positive resistant strains [1][2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | Ctriporin MIC = 10 μg/mL (MRSA strains P1374, P1386) |
| Comparator Or Baseline | Imcroporin MIC = 50 μg/mL (MRSA, clinical isolate) |
| Quantified Difference | Ctriporin is 5‑fold more potent (10 vs. 50 μg/mL); against PRSE the difference exceeds 1,000‑fold vs. penicillin G (10 μg/mL vs. 10,000 μg/mL) |
| Conditions | Broth microdilution; 96‑well plates; 10⁴–10⁶ CFU/mL; 37 °C; 12–16 h incubation; LB medium |
Why This Matters
A five‑fold lower MIC translates to reduced peptide mass per dose, lower cost‑of‑goods in topical formulation, and a larger therapeutic window in MRSA‑targeted product development.
- [1] Fan Z, Cao L, He Y, et al. Ctriporin, a New Anti-Methicillin-Resistant Staphylococcus aureus Peptide from the Venom of the Scorpion Chaerilus tricostatus. Antimicrob Agents Chemother. 2011;55(11):5220-5229. Table 2. View Source
- [2] Zhao Z, Ma Y, Dai C, et al. Imcroporin, a New Cationic Antimicrobial Peptide from the Venom of the Scorpion Isometrus maculates. Antimicrob Agents Chemother. 2009;53(8):3472-3477. View Source
